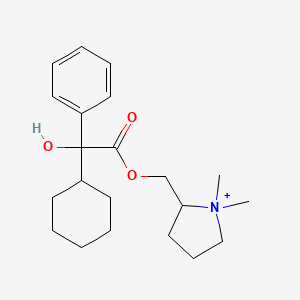

Oxypyrronium

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

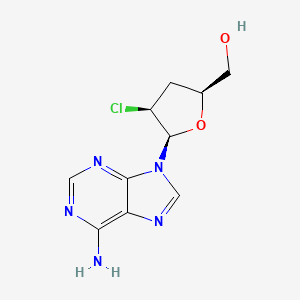

Oxypyrronium is an anticholinergic and spasmolytic agent containing quaternary ammonium. It has been used in animal models to inhibit gastric motility, hypotension induced by vagus stimulation or intravenous administration of acetylcholine, salivation induced by chorda tympani nerve stimulation, and contraction elicited by preganglionic cervical sympathetic nerve stimulation . This compound was marketed in France under the tradename Immetropan for the treatment of gastric pain .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of oxypyrronium involves the reaction of pyrrolidine with a suitable acylating agent to form the quaternary ammonium compound. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the acylation process. The reaction is carried out at room temperature and monitored using thin-layer chromatography to ensure completion.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and high yield. The process includes purification steps such as recrystallization and chromatography to obtain the pure compound. Quality control measures are implemented to ensure the final product meets pharmaceutical standards.

Analyse Chemischer Reaktionen

Types of Reactions

Oxypyrronium undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the quaternary ammonium center, where nucleophiles like hydroxide ions can replace the leaving group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

Oxidation: Formation of corresponding oxides.

Reduction: Formation of secondary amines.

Substitution: Formation of hydroxylated products.

Wissenschaftliche Forschungsanwendungen

Oxypyrronium has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.

Biology: Investigated for its effects on neurotransmitter release and receptor binding in neural studies.

Medicine: Explored for its potential use in treating gastrointestinal disorders and as a muscle relaxant.

Industry: Utilized in the development of new pharmaceuticals and as a model compound in drug design studies.

Wirkmechanismus

Oxypyrronium exerts its effects through a dual mechanism:

Anticholinergic Effect: It blocks the acetylcholine receptors on smooth muscle, preventing acetylcholine from binding and exerting its effects.

Direct Muscle Relaxation: It has a direct relaxing effect on smooth muscle, reducing spasms and contractions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Oxyphenonium: Another quaternary ammonium anticholinergic agent used to treat gastrointestinal spasms.

Atropine: A well-known anticholinergic agent used to treat bradycardia and as a pre-anesthetic to reduce salivation.

Scopolamine: Used to treat motion sickness and postoperative nausea.

Uniqueness

Oxypyrronium is unique due to its specific combination of anticholinergic and spasmolytic properties, making it particularly effective in treating gastric pain and related disorders. Its quaternary ammonium structure also provides stability and reduces central nervous system side effects compared to tertiary amines like atropine and scopolamine .

Eigenschaften

CAS-Nummer |

116533-64-3 |

|---|---|

Molekularformel |

C21H32NO3+ |

Molekulargewicht |

346.5 g/mol |

IUPAC-Name |

(1,1-dimethylpyrrolidin-1-ium-2-yl)methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate |

InChI |

InChI=1S/C21H32NO3/c1-22(2)15-9-14-19(22)16-25-20(23)21(24,17-10-5-3-6-11-17)18-12-7-4-8-13-18/h3,5-6,10-11,18-19,24H,4,7-9,12-16H2,1-2H3/q+1 |

InChI-Schlüssel |

KASKRXOORXMTTP-UHFFFAOYSA-N |

Kanonische SMILES |

C[N+]1(CCCC1COC(=O)C(C2CCCCC2)(C3=CC=CC=C3)O)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Methyl-2,3-diphenylpyrazino[2,3-b]quinoxaline](/img/structure/B12812751.png)

![2-((((3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl)oxy)carbonyl)benzoic acid](/img/structure/B12812782.png)